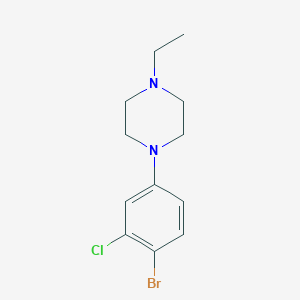

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine

Übersicht

Beschreibung

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (BCPE) is an organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It is a colorless crystalline solid that is soluble in polar solvents such as ethanol and acetone. BCPE is a versatile building block for the preparation of a wide range of compounds and has been used in the synthesis of many drugs, including anti-cancer and anti-inflammatory agents.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

Research on compounds structurally related to 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine, such as chlorophenols, has shown their significant environmental footprint due to their persistence and toxicity. Chlorophenols, for example, have been extensively studied for their moderate to considerable toxic effects on both mammalian and aquatic life. These compounds, depending on environmental conditions, can exhibit low to high persistence due to their biodegradation by adapted microflora. Their bioaccumulation is expected to be low; however, they can have a strong organoleptic effect on the aquatic environment (K. Krijgsheld & A. D. Gen, 1986). Additionally, chlorophenols have been identified as major precursors of dioxins in thermal processes, including Municipal Solid Waste Incineration, highlighting the need for understanding and mitigating their environmental impact (Yaqi Peng et al., 2016).

Toxicology and Metabolism

The metabolism and toxicity of arylpiperazine derivatives, closely related to 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine, have been a subject of research due to their clinical application in treating various disorders. These studies have highlighted the extensive pre-systemic and systemic metabolism these compounds undergo, including N-dealkylation leading to 1-aryl-piperazines. These metabolites are known for their diverse effects on serotonin and other neurotransmitter receptors, though some remain largely unexplored despite their use (S. Caccia, 2007). Understanding the metabolism of these compounds is crucial for assessing their pharmacological actions and potential toxicological impacts.

Potential for Advanced Applications

The exploration of advanced materials, such as room-temperature ionic liquids (RTILs) and their mixtures for electrochemical and energy storage technologies, demonstrates the broader application potential of structurally complex molecules. Research in this area has shown that haloaluminate RTILs, for instance, offer promising pathways for innovation in electroplating and energy storage, underscoring the potential of chemical compounds for contributing to technological advancements (T. Tsuda et al., 2017).

Eigenschaften

IUPAC Name |

1-(4-bromo-3-chlorophenyl)-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrClN2/c1-2-15-5-7-16(8-6-15)10-3-4-11(13)12(14)9-10/h3-4,9H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPOPTXZINVAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447425.png)